Lithium(1+)ion5-tert-butylpyridine-2-sulfinate
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Overview
Description
Lithium(1+)ion5-tert-butylpyridine-2-sulfinate is a chemical compound with the molecular formula C9H13NO2SLi It is a lithium salt of 5-tert-butylpyridine-2-sulfinate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion5-tert-butylpyridine-2-sulfinate typically involves the reaction of 5-tert-butylpyridine-2-sulfinic acid with a lithium source. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include:
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Lithium Source: Lithium hydroxide or lithium carbonate is commonly used as the lithium source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion5-tert-butylpyridine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reagents: Various alkyl halides or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group typically yields sulfonates, while reduction can yield sulfides or other reduced forms.
Scientific Research Applications
Lithium(1+)ion5-tert-butylpyridine-2-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound may be used in biochemical studies to investigate the effects of lithium ions on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+)ion5-tert-butylpyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The sulfinate group can participate in redox reactions and other chemical processes, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Lithium 1,3,5-benzenetricarboxylate: This compound is another lithium salt with different structural properties and applications.
Lithium dicyanamide: A lithium salt with applications in battery technology and other fields.
Lithium tetracyanoborate: Used in electrochemical applications, particularly in lithium-ion batteries.
Uniqueness
Lithium(1+)ion5-tert-butylpyridine-2-sulfinate is unique due to its specific structural features, including the tert-butyl group and the sulfinate moiety
Properties
IUPAC Name |
lithium;5-tert-butylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Li/c1-9(2,3)7-4-5-8(10-6-7)13(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNIJVCYNPUZBK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=CN=C(C=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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